CXL017 is a synthetic compound characterized as a 4H-chromene derivative, specifically designed to target and combat multi-drug resistant cancer cells. It was developed based on the structure of a dual inhibitor known as sHA 14-1, which inhibits both Bcl-2 and sarco/endoplasmic reticulum calcium ATPase proteins. The compound has shown selective cytotoxicity towards various multi-drug resistant cancer cell lines, making it a promising candidate for cancer therapy, particularly in overcoming drug resistance in tumors .
CXL017 is classified under the category of anti-cancer agents, specifically targeting multi-drug resistant tumors. Its chemical structure is derived from modifications of the natural chromene framework, which has been explored for its potential therapeutic applications in oncology. The compound's efficacy is attributed to its ability to induce apoptosis and inhibit growth in resistant cancer cells, thereby enhancing treatment outcomes in patients who exhibit resistance to conventional therapies .
The synthesis of CXL017 involves several key steps starting from 5-bromosalicylaldehyde. The process typically includes:
These reactions require careful optimization as different substrates exhibit varying reactivity and purification challenges. For example, Burke's modification has been employed to enhance the efficiency of Suzuki reactions with heterocyclic counterparts .
The synthesis employs standard organic chemistry techniques including:
The molecular formula of CXL017 is . Its structure features a 4H-chromene core with various substituents that enhance its biological activity. The key functional groups include:
The compound exhibits an average IC50 value of approximately 1 μM against a panel of NCI 60 cancer cell lines, indicating potent activity against drug-resistant variants .
CXL017 primarily undergoes reactions that facilitate its interaction with target proteins involved in apoptosis and calcium signaling pathways. Notably, it inhibits both Bcl-2 and sarco/endoplasmic reticulum calcium ATPase, leading to increased intracellular calcium levels and subsequent apoptosis in resistant cancer cells.
The compound's mechanism involves:
CXL017 operates through a dual mechanism:
Data suggests that CXL017 down-regulates Mcl-1 while up-regulating pro-apoptotic factors like Noxa and Bim, contributing to its efficacy against multi-drug resistant tumors .
Relevant data indicates that CXL017 maintains structural integrity during biological assays, confirming its potential for therapeutic applications .
CXL017 has significant scientific applications primarily in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: